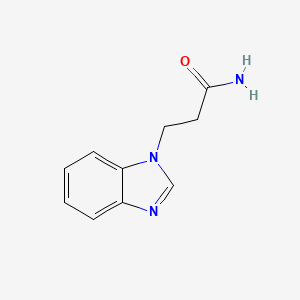

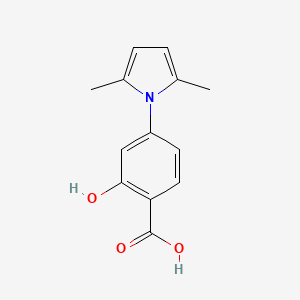

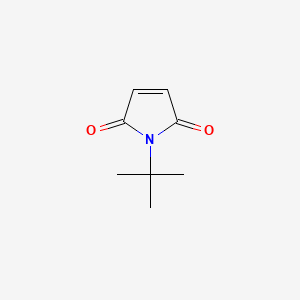

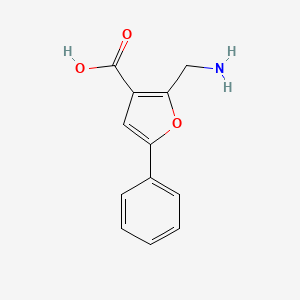

2-(氨基甲基)-5-苯基呋喃-3-羧酸

描述

Synthesis Analysis

The synthesis of related furan derivatives involves complex organic synthesis techniques. For instance, the synthesis of D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate, a precursor to similar compounds, utilizes D-ribose, showcasing the intricate process of obtaining furan-based amino acids (Hungerford et al., 2000). Another method involves asymmetric oxidation leading to enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, highlighting the importance of electron-donating substituents (Jõgi et al., 2006).

Molecular Structure Analysis

The molecular structure of furan derivatives, including 2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid, can be complex, involving various functional groups that influence their physical and chemical properties. Ab initio and DFT calculations on similar compounds have provided insights into their molecular structures, energies, and atomic charge distributions, crucial for understanding their reactivity and interactions (Patel et al., 2013).

Chemical Reactions and Properties

Furan derivatives undergo a variety of chemical reactions, including cycloisomerisation, which leads to the formation of benzofuran fused heterocycles (Murai et al., 2009). Another interesting reaction is the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which showcases the compound's reactivity with primary amines (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of 2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed information on the crystalline structures of similar compounds, aiding in the understanding of their physical properties (Diana et al., 2019).

Chemical Properties Analysis

The chemical properties of furan derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies on monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes offer insights into the stability and reactivity of similar compounds (Mahoney et al., 2015).

科学研究应用

合成和抗肿瘤活性

一项研究重点关注通过 5-甲基苯并呋喃-2-羧酸的硫代氨基脲环化合成 3-(5-甲基苯并呋喃基)-4-苯基(苄基、烯丙基)-5-巯基-1,2,4-三唑。在此过程中,进行了 S-烷基化、N-氨基甲基化和 N-氧甲基化,从而形成新的化合物,并对其抗肿瘤活性进行了测试 (Калдрикян 等人,2011 年)。

在手性分配中的应用

对带有氨基的苯乙炔(包括 4-氨基甲基)的研究表明,在手性分配中使用圆二色性对羧酸进行手性分配。由这些化合物衍生的聚合物表现出诱导圆二色性,这对于确定酸的手性很有用 (Yashima 等人,1997 年)。

来自烟草中的生物活性化合物

该研究从烟草根中分离出新的呋喃-2-羧酸,对某些人肿瘤细胞系显示出显着的抗烟草花叶病毒和细胞毒活性。这些发现突出了相关化合物在开发生物活性剂方面的潜力 (Wu 等人,2018 年)。

化学反应和产物形成

乙基 2-[2-氧代-5-苯基呋喃-3(2H)-亚氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸盐与伯胺反应的研究导致形成特定的乙基 2-[(1-R-5-羟基-2-氧代-5-苯基-2,5-二氢-1H-吡咯-3-基)氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸盐,通过 X 射线分析阐明 (Shipilovskikh 等人,2014 年)。

分子内环化

对 5-氨基甲基-4-(1,2,3-噻二唑-4-基)呋喃-2-羧酸乙酯的研究表明分子内环化形成特定的酯,揭示了这些化合物的化学行为 (Remizov 等人,2019 年)。

新型苯基呋并[3,2-d]嘧啶衍生物

探索了新型苯基呋并[3,2-d]嘧啶衍生物的合成及其抗菌活性。这些化合物在开发新的抗菌剂方面具有潜力 (Ghoneim 等人,2019 年)。

在碳水化合物传感中的作用

一篇关于邻氨基甲基苯硼酸的综述(通常用于碳水化合物传感器)讨论了它们在增强结合亲和力和调节附加荧光团的发射中的作用。这项研究有助于更好地了解这些化合物在传感应用中的作用 (Sun 等人,2019 年)。

未来方向

属性

IUPAC Name |

2-(aminomethyl)-5-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c13-7-11-9(12(14)15)6-10(16-11)8-4-2-1-3-5-8/h1-6H,7,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCPCRGXYRNSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241782 | |

| Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid | |

CAS RN |

695191-66-3 | |

| Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。